molecular formula C16H20N2O4S B2599319 ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate CAS No. 517903-83-2

ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate

Cat. No.: B2599319
CAS No.: 517903-83-2
M. Wt: 336.41
InChI Key: ROZVHPBZVAQZAT-MSUUIHNZSA-N
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Description

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-hydroxyethylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with ethyl 2-bromoacetate in the presence of a base to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of a carboxylic acid derivative

Scientific Research Applications

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Ethyl 2-[(2Z)-3-(2-hydroxyethyl)-2-[(4-methoxyphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-22-15(20)10-13-11-23-16(18(13)8-9-19)17-12-4-6-14(21-2)7-5-12/h4-7,11,19H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZVHPBZVAQZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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